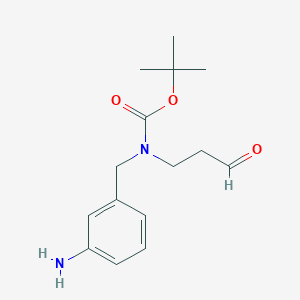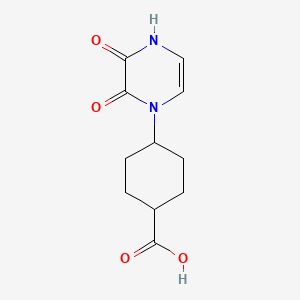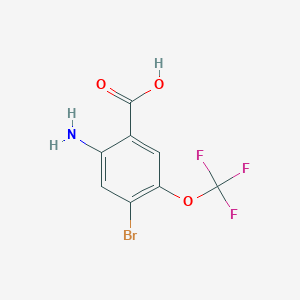![molecular formula C11H17NO B13085577 4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)
4-[(2-Methylbutan-2-yl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylbutan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutan-2-yl)oxy]aniline typically involves the reaction of 4-hydroxyaniline with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the 2-methylbutan-2-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylbutan-2-yl)oxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(2-Methylbutan-2-yl)oxy]methyl]aniline
- 4-chloro-N-(1-methylcyclohexyl)aniline
Comparison
Compared to similar compounds, 4-[(2-Methylbutan-2-yl)oxy]aniline exhibits unique chemical properties due to the presence of the 2-methylbutan-2-yloxy group. This structural feature enhances its reactivity and potential applications in various fields. Its distinct mechanism of action and interaction with molecular targets also set it apart from other related compounds.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-(2-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h5-8H,4,12H2,1-3H3 |
InChI-Schlüssel |
ZSXKYRWOQCZEEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)


![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)







![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
